REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16]C)[C:11]=1[CH3:18])(=O)C>O.C(O)C>[OH:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([O:9][CH3:6])[C:11]=1[CH3:18]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
2-acetoxy-6-methoxytoluene
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(=CC=C1)OC)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred on a 120° C. oil bath for 36 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
WAIT
|
Details
|
to stand at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with 50 mL and 20 mL of toluene
|
Type
|
WASH
|
Details
|
after the combined organic layers were washed with 30 mL of water, 30 mL of 5% sodium hydrogen carbonate aqueous solution and 30 mL of water twice
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
36 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |